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Compound Name: 2-Ethynyl-5-nitropyrimidine

Cat. No.: B15400925

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-5-nitropyrimidine, a heterocyclic molecule featuring a pyrimidine core
functionalized with both an ethynyl and a nitro group, presents a compelling scaffold for
chemical and pharmaceutical research. The electron-withdrawing nature of the nitro group,
combined with the synthetic versatility of the ethynyl moiety, positions this compound as a
valuable building block for the development of novel therapeutic agents and functional
materials. This technical guide consolidates the available physicochemical data, outlines a
plausible synthetic pathway with detailed experimental considerations, and provides in silico
predictions of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to
facilitate future research and development endeavors.

Physicochemical Characteristics

To date, comprehensive experimental data on the physicochemical properties of 2-Ethynyl-5-
nitropyrimidine (CAS: 1196146-91-4) is not readily available in peer-reviewed literature. To
bridge this gap, a summary of computationally predicted properties is presented in Table 1,
offering valuable insights for experimental design and handling.

Table 1: Predicted Physicochemical Properties of 2-Ethynyl-5-nitropyrimidine
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Property Predicted Value
Molecular Formula CeH3N30:2
Molecular Weight 149.11 g/mol

pKa (most acidic) 16.2

pKa (most basic) -35

LogP 1.15

Polar Surface Area 71.6 A2

H-Bond Donors 1

H-Bond Acceptors 4

Molar Refractivity 37.5cm?

Note: These values are computationally predicted and should be confirmed experimentally.

Experimental Protocols: A Proposed Synthetic
Route

A feasible synthetic approach to 2-Ethynyl-5-nitropyrimidine can be envisioned through a
two-step sequence commencing with a commercially available 2-halopyrimidine. This strategy
involves the nitration of the pyrimidine ring, followed by a palladium-catalyzed cross-coupling
reaction to introduce the ethynyl group.

Step 1: Synthesis of 2-Chloro-5-nitropyrimidine

The initial step focuses on the regioselective nitration of 2-chloropyrimidine. The pyrimidine ring
is generally electron-deficient and requires strong activating conditions for electrophilic
substitution.

Experimental Methodology (based on analogous reactions):

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-
chloropyrimidine (1.0 eq) in concentrated sulfuric acid at 0°C.
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» Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid
(1:1 v/v) dropwise to the reaction mixture, ensuring the internal temperature does not exceed
10°C.

 After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours,
monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-
Mass Spectrometry (LC-MS).

o Upon completion, carefully pour the reaction mixture over crushed ice.

o Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the
filtrate is neutral, and dry under vacuum to yield 2-chloro-5-nitropyrimidine.

Step 2: Synthesis of 2-Ethynyl-5-nitropyrimidine via
Sonogashira Coupling
The final product is assembled through a Sonogashira coupling of the 2-chloro-5-

nitropyrimidine intermediate with a suitable acetylene source, such as (trimethylsilyl)acetylene,
followed by in situ or subsequent deprotection.

Experimental Methodology (based on analogous reactions):

e To a degassed solution of 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as
anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add
bis(triphenylphosphine)palladium(ll) dichloride (0.05 eq), copper(l) iodide (0.1 eq), and an
amine base like triethylamine (2.5 eq).

e Add (trimethylsilyl)acetylene (1.2 eq) to the mixture and heat the reaction to 60-70°C under
an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours, monitoring by TLC or LC-MS.

o Once the starting material is consumed, cool the reaction to room temperature and remove
the solvent under reduced pressure.

» To deprotect the silyl group, dissolve the crude residue in methanol and add a catalytic
amount of potassium carbonate. Stir at room temperature for 2 hours.
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» Remove the solvent, and purify the crude product by column chromatography on silica gel
using a gradient of ethyl acetate in hexanes to afford 2-Ethynyl-5-nitropyrimidine.

Table 2: Proposed Analytical Characterization

Technique Expected Data

A sharp singlet corresponding to the acetylenic
1H NMR proton (o = 3.5-4.0 ppm) and two distinct signals
for the pyrimidine ring protons (6 = 9.0-9.5 ppm).

Signals for the two sp-hybridized carbons of the
13C NMR alkyne (o = 75-90 ppm) and the aromatic

carbons of the pyrimidine ring.

Characteristic absorption bands for the terminal
alkyne C-H stretch (= 3300 cm~1), the C=C

FT-IR stretch (= 2100 cm~1), and the asymmetric and
symmetric stretches of the nitro group (= 1550
and 1350 cm™1),

A molecular ion peak [M]+ at m/z 149.03,
Mass Spec. consistent with the molecular formula
CesH3Ns0:2.

Mandatory Visualization: Experimental Workflow

The proposed synthetic and analytical workflow is depicted in the following diagram:

Proposed Experimental Workflow for 2-Ethynyl-5-nitropyrimidine
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Caption: A flowchart illustrating the proposed synthesis, purification, and analytical
characterization of 2-Ethynyl-5-nitropyrimidine.

In Silico ADME Profile

To assess the potential of 2-Ethynyl-5-nitropyrimidine as a drug candidate, a preliminary in
silico ADME evaluation was performed. The results, summarized in Table 3, provide an early-
stage prediction of its pharmacokinetic properties.

Table 3: Predicted ADME Properties

Parameter Prediction Interpretation

Likely to be well-absorbed from

Human Intestinal Absorption High
the gut.

May cross the blood-brain

Blood-Brain Barrier Permeant Yes ]
barrier.

Unlikely to be subject to efflux

P-glycoprotein Substrate No
by P-gp.
o Inhibitor of CYP1A2 and Potential for drug-drug
CYP450 Inhibition ) )
CYP2C19 interactions.

L . N Favorable for oral
Lipinski's Rule of Five 0 Violations ) o
bioavailability.

Note: These predictions are based on computational models and require experimental

validation.

Conclusion and Future Directions

While experimental data on 2-Ethynyl-5-nitropyrimidine remains limited, this technical guide
provides a foundational understanding of its predicted physicochemical characteristics and a
robust synthetic strategy. The in silico ADME profile suggests that this molecule possesses
favorable drug-like properties, meriting further investigation. Future research should focus on
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the experimental validation of the proposed synthesis and the comprehensive characterization
of the compound. Subsequent biological screening is warranted to explore its potential as a
lead compound in various therapeutic areas, leveraging the unique electronic and structural
features imparted by the nitro and ethynyl functionalities.

 To cite this document: BenchChem. [Unveiling the Profile of 2-Ethynyl-5-nitropyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15400925#physicochemical-characteristics-of-2-
ethynyl-5-nitropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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